molecular formula C12H25ClO3 B13872816 Acetic acid;1-chloro-4-methylnonan-4-ol CAS No. 54555-62-3

Acetic acid;1-chloro-4-methylnonan-4-ol

Cat. No.: B13872816
CAS No.: 54555-62-3
M. Wt: 252.78 g/mol
InChI Key: BYRUJPHGIIQAKJ-UHFFFAOYSA-N
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Description

Acetic acid;1-chloro-4-methylnonan-4-ol is a chemical compound with the molecular formula C11H23ClO2 This compound is a derivative of acetic acid and features a chlorine atom and a methyl group attached to a nonanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-chloro-4-methylnonan-4-ol typically involves the chlorination of 4-methylnonan-4-ol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may require a catalyst like sulfuric acid or an acid anhydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-chloro-4-methylnonan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;1-chloro-4-methylnonan-4-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-chloro-4-methylnonan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The presence of the chlorine atom and the methyl group can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;1-chloro-4-methylhexan-4-ol
  • Acetic acid;1-chloro-4-methylheptan-4-ol
  • Acetic acid;1-chloro-4-methyloctan-4-ol

Uniqueness

Acetic acid;1-chloro-4-methylnonan-4-ol is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

54555-62-3

Molecular Formula

C12H25ClO3

Molecular Weight

252.78 g/mol

IUPAC Name

acetic acid;1-chloro-4-methylnonan-4-ol

InChI

InChI=1S/C10H21ClO.C2H4O2/c1-3-4-5-7-10(2,12)8-6-9-11;1-2(3)4/h12H,3-9H2,1-2H3;1H3,(H,3,4)

InChI Key

BYRUJPHGIIQAKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CCCCl)O.CC(=O)O

Origin of Product

United States

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